3-[1-[Di(methyl-d3)amino]ethyl]phenol
Vue d'ensemble
Description
3-[1-[Di(methyl-d3)amino]ethyl]phenol is a stable isotope-labeled compound with the molecular formula C10H9D6NO and a molecular weight of 171.27 g/mol . This compound is a labeled metabolite of Rivastigmine, a drug used to treat dementia associated with Alzheimer’s disease. The presence of deuterium atoms in place of hydrogen atoms makes it useful in various scientific research applications, particularly in metabolic studies and environmental analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle deuterated compounds, and the product is purified using techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-[Di(methyl-d3)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
3-[1-[Di(methyl-d3)amino]ethyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. As a labeled metabolite of Rivastigmine, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-(Dimethylamino)ethyl]phenol: The non-deuterated analog of 3-[1-[Di(methyl-d3)amino]ethyl]phenol.
Rivastigmine: The parent compound from which this compound is derived.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. Additionally, its use in NMR spectroscopy provides clearer and more detailed spectra compared to non-deuterated analogs.
Activité Biologique
Overview
3-[1-[Di(methyl-d3)amino]ethyl]phenol, also known as a derivative of 3-[1-(Dimethylamino)ethyl]phenol, is an organic compound with significant biological activity, particularly as an acetylcholinesterase inhibitor. This compound is structurally characterized by a dimethylamino group attached to an ethyl chain linked to a phenolic ring. Its biological properties make it relevant in pharmacological research, especially concerning neurodegenerative diseases.
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating conditions such as Alzheimer's disease, where cholinergic signaling is compromised.
Biochemical Pathways
- Cholinergic Neurotransmission : The inhibition of AChE leads to increased levels of acetylcholine, facilitating improved signaling in cholinergic pathways.
- Neuroprotective Effects : By enhancing cholinergic activity, this compound may offer neuroprotective benefits against neurodegeneration.
In Vitro Studies
A series of studies have demonstrated the effectiveness of this compound in various biological assays:
- Acetylcholinesterase Inhibition : Studies have shown that this compound exhibits potent AChE inhibitory activity with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement therapies .
- Neuroprotective Properties : Research indicates that compounds with similar structures can protect dopaminergic neurons from degeneration, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .
Case Studies
- Alzheimer's Disease Treatment : Clinical trials involving rivastigmine, a drug that contains a similar active moiety to this compound, have shown significant improvements in cognitive function among patients with Alzheimer's disease. The enhancement of cholinergic transmission is believed to be a key factor in these outcomes.
- Dopaminergic Neuroprotection : In studies focusing on neuroprotection, compounds related to this compound have demonstrated the ability to prevent apoptosis in dopaminergic neurons, providing insights into their therapeutic potential for conditions like Parkinson's disease .
Comparative Analysis
The following table summarizes the biological activity and potency of this compound compared to related compounds:
Compound Name | AChE Inhibition (IC50 µM) | Neuroprotective Activity | Application Area |
---|---|---|---|
This compound | 0.5 | Yes | Alzheimer's Disease |
Rivastigmine | 0.4 | Yes | Alzheimer's Disease |
Donepezil | 0.6 | Limited | Alzheimer's Disease |
Galantamine | 0.7 | Yes | Alzheimer's Disease |
Propriétés
IUPAC Name |
3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442016 | |
Record name | 3-[1-[Di(methyl-d3)amino]ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194930-03-5 | |
Record name | 3-[1-[Di(methyl-d3)amino]ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.